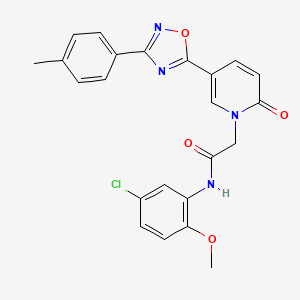![molecular formula C24H20O4 B2949863 10-[(3,4,5-Trimethoxyphenyl)methylidene]anthracen-9-one CAS No. 452947-78-3](/img/structure/B2949863.png)
10-[(3,4,5-Trimethoxyphenyl)methylidene]anthracen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-[(3,4,5-Trimethoxyphenyl)methylidene]anthracen-9-one is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. The compound features an anthracenone core with a 3,4,5-trimethoxyphenyl substituent, making it an interesting subject for research in organic chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(3,4,5-Trimethoxyphenyl)methylidene]anthracen-9-one typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with anthracen-9-one under basic conditions. A common method includes the use of a base such as potassium hydroxide in an ethanol solvent, followed by refluxing the mixture to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
10-[(3,4,5-Trimethoxyphenyl)methylidene]anthracen-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or other reduced derivatives.
Aplicaciones Científicas De Investigación
10-[(3,4,5-Trimethoxyphenyl)methylidene]anthracen-9-one has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Medicine: Research is ongoing into its potential therapeutic uses, particularly in the development of anti-cancer and anti-inflammatory agents.
Mecanismo De Acción
The mechanism of action of 10-[(3,4,5-Trimethoxyphenyl)methylidene]anthracen-9-one involves its interaction with specific molecular targets and pathways. The compound’s trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-cancer or anti-inflammatory activities .
Comparación Con Compuestos Similares
Similar Compounds
3,4,5-Trimethoxybenzaldehyde: A precursor in the synthesis of 10-[(3,4,5-Trimethoxyphenyl)methylidene]anthracen-9-one.
Anthracen-9-one: The core structure of the compound.
Combretastatin A-4: A compound with a similar trimethoxyphenyl group, known for its anti-cancer properties.
Uniqueness
This compound is unique due to its combination of the anthracenone core and the trimethoxyphenyl group.
Propiedades
IUPAC Name |
10-[(3,4,5-trimethoxyphenyl)methylidene]anthracen-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O4/c1-26-21-13-15(14-22(27-2)24(21)28-3)12-20-16-8-4-6-10-18(16)23(25)19-11-7-5-9-17(19)20/h4-14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHMRMLZXWDBCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C3=CC=CC=C3C(=O)C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-ol](/img/structure/B2949780.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((2,5-dimethylfuran-3-yl)methyl)oxalamide](/img/structure/B2949781.png)
![tert-Butyl N-[(4-phenyl-1,3-thiazol-2-yl)methyl]carbamate](/img/structure/B2949782.png)
![N-(3-fluoro-4-methylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2949784.png)

![4-Bromo-5-formyl-N-[[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B2949786.png)
![3-(2-fluorobenzyl)-2-[(3-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2949789.png)
![3-[1-(4-Methoxypyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2949793.png)

![n,n-Dimethyl-2-[1-(prop-2-enoyl)piperidin-4-yl]acetamide](/img/structure/B2949795.png)
![N-(2,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)


![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[6-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide](/img/structure/B2949803.png)
